molecular formula C21H22ClN3O4 B10981998 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10981998
M. Wt: 415.9 g/mol
InChI Key: PNLFXOBVJUAZTI-UHFFFAOYSA-N
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Description

N-(2-{[(4-Chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a 4-chlorophenoxy acetyl group and a phenyl ring. This compound is structurally characterized by its:

  • 5-oxo-pyrrolidine backbone, which confers conformational rigidity.
  • Ethylamino linker, connecting the pyrrolidine core to the acetyl group.

Synthetic routes for related compounds (e.g., intermediates like 2-(4-chlorophenoxy)acetohydrazide) involve nucleophilic substitution and cyclization steps, often optimized via microwave-assisted methods to improve yields and reduce reaction times . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antiviral and antimalarial properties .

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c22-16-6-8-18(9-7-16)29-14-19(26)23-10-11-24-21(28)15-12-20(27)25(13-15)17-4-2-1-3-5-17/h1-9,15H,10-14H2,(H,23,26)(H,24,28)

InChI Key

PNLFXOBVJUAZTI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • 4-CPA’s effects are mediated through specific molecular targets and pathways.
    • Further research is needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following table compares N-(2-{[(4-Chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with analogous molecules, emphasizing structural variations, substituent effects, and available biological

    Compound Name Structural Features Key Substituents Biological Data References
    N-(2-{[(4-Chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide core, ethylamino linker, 4-chlorophenoxy acetyl group 4-Chlorophenoxy, phenyl N/A (Data not reported)
    N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Piperazine-sulfonyl group replaces acetyl; fluorophenyl substituent 4-Fluorophenyl, piperazine-sulfonyl IC₅₀: 81.8 µM; Solubility: 0.574 mg/mL (Antiviral activity)
    N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide Acetamidoethyl side chain; 4-chlorophenyl 4-Chlorophenyl, acetamidoethyl ChemSpider ID: 1040696-21-6 (Structural analog)
    1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Fluorophenyl and pyridinyl substituents 4-Fluorophenyl, 4-methylpyridinyl CAS: 346457-03-2 (No activity data)
    5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine-carboxamide core; trifluoromethyl and difluorophenyl groups Trifluoromethyl, difluorophenyl CAS: 338977-82-5 (Anticancer/antiviral candidate)
    6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine core; bromophenyl and furyl substituents 4-Bromophenyl, furyl, methoxyphenyl Antimalarial activity (IC₅₀ not specified)

    Key Observations :

    Piperazine-sulfonyl groups (as in ) may confer stronger receptor-binding affinity due to hydrogen-bonding capabilities, reflected in its reported IC₅₀ of 81.8 µM against viral targets.

    Core Structure Variations :

    • Pyrrolidine-3-carboxamide cores (target compound and ) are conformationally constrained, favoring selective interactions with enzymes or receptors.
    • Dihydropyridine () and pyridine () cores exhibit distinct electronic profiles, influencing redox properties and metabolic stability.

    Synthetic Efficiency :

    • Microwave-assisted synthesis (e.g., ) achieves higher yields (>90%) and shorter reaction times (15 minutes) compared to conventional methods, highlighting scalability advantages for the target compound.

    Biological Activity

    N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

    Synthesis

    The compound can be synthesized through various chemical reactions involving 4-chlorophenoxyacetyl derivatives and pyrrolidine frameworks. The synthesis typically involves the formation of an amide bond followed by cyclization to yield the desired pyrrolidine structure.

    Anticancer Activity

    Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. For instance, a study evaluated the efficacy of several 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that compounds with specific substitutions on the phenyl ring showed enhanced cytotoxicity compared to others, with some reducing cell viability to as low as 61% at a concentration of 100 µM .

    Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

    CompoundCell LineViability (%)Notes
    Compound 6A54964Enhanced activity with 4-chlorophenyl substitution
    Compound 8A54966Most potent activity observed
    Compound 21A549<50Selective against multidrug-resistant strains

    The structure-activity relationship analysis indicated that modifications such as the introduction of electron-donating groups significantly improved anticancer efficacy while maintaining lower toxicity towards non-cancerous cells .

    Antimicrobial Activity

    The antimicrobial properties of this compound were also assessed against multidrug-resistant pathogens. Notably, compounds derived from the same scaffold exhibited activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The presence of specific substituents was critical in enhancing antibacterial potency .

    Table 2: Antimicrobial Activity Against Resistant Strains

    CompoundPathogenMinimum Inhibitory Concentration (MIC)
    Compound 18Staphylococcus aureus (MRSA)<16 µg/mL
    Compound 22Klebsiella pneumoniae<32 µg/mL

    The findings suggest that the incorporation of hydrophobic groups enhances membrane permeability, contributing to increased antimicrobial efficacy .

    Case Studies

    In a clinical context, compounds similar to N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been investigated for their potential in treating various cancers and infections. For example, a study highlighted the effectiveness of related compounds in preclinical models of lung cancer, showcasing their ability to inhibit tumor growth in vivo while sparing normal tissues from significant toxicity .

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